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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals identify and

resolve erroneous potassium readings in clinical laboratory settings.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of falsely elevated potassium results

(pseudohyperkalemia)?

A1: The most frequent causes are pre-analytical errors that occur before the sample is

analyzed. These include hemolysis (rupture of red blood cells), contamination of the sample

with potassium-containing anticoagulants like K2-EDTA, and improper sample collection

techniques such as prolonged tourniquet application or fist clenching during blood draw.[1][2][3]

Patient-related factors like high platelet (thrombocytosis) or white blood cell (leukocytosis)

counts can also lead to falsely high potassium readings in serum samples due to the release of

potassium during clotting.[4][5][6]

Q2: Can a potassium reading be falsely low?

A2: While less common, falsely low potassium levels (pseudohypokalemia) can occur. This can

be caused by dilution from IV fluid contamination with fluids that do not contain potassium.[7][8]

[9] Additionally, in some cases of extreme leukocytosis, particularly in certain leukemias, white

blood cells can take up potassium from the plasma, leading to a falsely low reading.[10]
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Q3: How does hemolysis affect potassium measurements?

A3: Potassium concentration is significantly higher inside red blood cells than in the

surrounding plasma (approximately 25 times higher).[11] When red blood cells are damaged

(hemolysis), they release their intracellular potassium into the serum or plasma, which can

artificially increase the measured potassium concentration.[2][11][12] The degree of elevation is

generally proportional to the severity of hemolysis, which can be estimated using a hemolysis

index (HI).[2][11]

Q4: What is the recommended procedure if I suspect an erroneous potassium result?

A4: If an unexpected potassium result is obtained, it is crucial to first assess the sample for

visible signs of interference, such as a reddish color indicating hemolysis. Review the sample

collection and handling records for any deviations from standard procedures. If pre-analytical

error is suspected, the most reliable course of action is to recollect a fresh sample, ensuring

proper collection techniques are followed.[6] For suspected pseudohyperkalemia due to

thrombocytosis or leukocytosis, collecting a plasma sample (using heparin as an anticoagulant)

instead of a serum sample can help, as potassium is released from platelets during the clotting

process in serum collection.[5][13]

Troubleshooting Guides
Issue 1: Unexpectedly High Potassium Reading
(Hyperkalemia)
Potential Causes and Troubleshooting Steps:

Hemolysis:

Observation: The serum or plasma appears pink or red. The laboratory may provide a

hemolysis index (HI).

Action:

Visually inspect the sample for any reddish discoloration.
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If the sample is hemolyzed, do not report the result. Request a new sample to be drawn,

paying close attention to proper phlebotomy techniques to minimize trauma to red blood

cells.

Avoid vigorous mixing of the sample tube.

Ensure an appropriate needle gauge is used for venipuncture.

K2-EDTA Contamination:

Observation: Markedly elevated potassium, often accompanied by a decreased calcium

level.

Action:

Review the order of draw during phlebotomy. Tubes for serum chemistry should be

drawn before EDTA tubes.[1]

Never pour blood from an EDTA tube into a serum tube.

If contamination is suspected, a new sample must be collected.

Improper Sample Collection:

Observation: Moderately elevated potassium without visible hemolysis.

Action:

Fist Clenching: Instruct patients to avoid clenching and unclenching their fist during

blood collection. This can increase potassium levels by up to 1.6 mmol/L.[14][15]

Prolonged Tourniquet Time: The tourniquet should not be applied for more than one

minute. Prolonged application can lead to hemoconcentration and potassium release

from cells.[3]

Delayed Processing:

Observation: Elevated potassium in a sample that was not centrifuged promptly.
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Action:

Serum or plasma should be separated from cells within two hours of collection.[16]

Delayed separation allows potassium to leak from red blood cells, especially if the

sample is refrigerated.[3][16]

Patient-Specific Factors (Thrombocytosis/Leukocytosis):

Observation: High potassium in serum from a patient with a known high platelet or white

blood cell count.

Action:

Collect a plasma sample (green-top tube with heparin) for comparison. The potassium

level in plasma will be a more accurate reflection of the patient's circulating potassium.

[5][13] A difference of more than 0.4 mmol/L between serum and plasma potassium is

suggestive of pseudohyperkalemia.[13]

Issue 2: Unexpectedly Low Potassium Reading
(Hypokalemia)
Potential Causes and Troubleshooting Steps:

IV Fluid Contamination:

Observation: Low potassium, often with other electrolyte abnormalities (e.g., low sodium,

high glucose if dextrose-containing fluids are used).

Action:

Avoid drawing blood from a site proximal to an IV infusion. If unavoidable, the infusion

should be stopped for at least two minutes before drawing the sample.

If contamination is suspected, a new sample should be drawn from a different site.

Quantitative Data Summary
Table 1: Impact of Pre-Analytical Errors on Potassium Concentration
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Pre-Analytical Error
Approximate Increase in
Potassium (mmol/L)

Notes

Fist Clenching (1 minute) 0.7 - 1.6

Can be a significant and often

overlooked cause of

pseudohyperkalemia.[14][17]

Delayed Centrifugation (at

4°C)
Varies, can be significant

Low temperatures inhibit the

Na-K ATPase pump, leading to

potassium leakage from cells.

[16]

Recentrifugation of Gel Tubes

(after 24h)
Statistically significant increase

Can disrupt the gel barrier and

allow potassium to leak from

red blood cells.[18]

Thrombocytosis (>600 x 10⁹/L)
Serum K+ exceeds plasma K+

by >0.4

The difference between serum

and plasma potassium

correlates with the platelet

count.[19]

Leukocytosis (>50 x 10⁹/L)
~0.6 per 100 x 10⁹/L increase

in WBC

Fragile white blood cells can

lyse and release potassium.[6]

Table 2: Effect of Hemolysis on Potassium Levels

Hemolysis Index (HI)
Approximate Increase in
Potassium (mmol/L) per
unit HI

Reference

General Estimation 0.0036 - 0.004 [20][21]

Note: The exact increase can vary between individuals and analytical platforms. Correction

formulas should be used with caution, and recollection of a non-hemolyzed sample is the

preferred approach.

Experimental Protocols
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Protocol 1: Investigation of Suspected
Pseudohyperkalemia
Objective: To determine if an elevated serum potassium level is a true representation of the

patient's in-vivo potassium status or an in-vitro artifact.

Methodology:

Initial Assessment:

Review the patient's clinical history and current condition. Look for signs and symptoms of

hyperkalemia (e.g., muscle weakness, ECG changes).

Check the complete blood count (CBC) for the presence of thrombocytosis (platelet count

> 450 x 10⁹/L) or leukocytosis (WBC count > 11 x 10⁹/L).

Sample Recollection and Comparison:

Simultaneously collect two blood samples from the patient:

One sample in a serum separator tube (SST, gold or red top).

One sample in a plasma tube containing lithium heparin (green top).

Ensure proper phlebotomy technique is used for both collections, minimizing tourniquet

time and avoiding fist clenching.

Sample Processing:

Process both samples immediately, centrifuging within one hour of collection.

Analyze the potassium concentration in both the serum and plasma samples.

Interpretation:

Compare the potassium results from the serum and plasma samples.
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A serum potassium level that is more than 0.4 mmol/L higher than the plasma potassium

level is indicative of pseudohyperkalemia.[22][23]

The plasma potassium value should be considered the more accurate reflection of the

patient's true potassium status.

Protocol 2: Preparation of Hemolysate for Interference
Studies
Objective: To prepare a standardized hemolysate to spike into serum or plasma pools for the

evaluation of hemolysis interference on potassium assays.

Methodology:

Blood Collection:

Collect 3 mL of fresh whole blood in an EDTA-anticoagulated tube.[7]

Red Blood Cell Washing:

Transfer the blood to a centrifuge tube and centrifuge at 1006 g for 5 minutes.[7]

Carefully aspirate and discard the plasma and buffy coat.

Wash the red blood cells three times with an isotonic saline solution (0.9% NaCl). After

each wash, centrifuge as in the previous step and discard the supernatant.[7]

Cell Lysis:

After the final wash, note the volume of the packed red blood cells.

Induce lysis by adding an equal volume of deionized water (osmotic shock) and

performing a freeze-thaw cycle (freeze overnight and thaw at room temperature).[11]

Hemolysate Preparation:

Centrifuge the lysed red blood cell suspension to remove cell debris (stroma).
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Carefully collect the supernatant, which is the hemolysate.

Determine the hemoglobin concentration of the hemolysate using a spectrophotometric

method.

Interference Study:

Prepare a series of serum or plasma pools with varying concentrations of the prepared

hemolysate to achieve a range of hemolysis indices.

Analyze the potassium concentration in each of the spiked samples to determine the effect

of hemolysis on the assay.
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Caption: Troubleshooting workflow for unexpectedly high potassium readings.
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Caption: Major sources of pre-analytical errors leading to erroneous potassium results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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